molecular formula C9H6O3S B13320304 3-Thien-2-yl-2-furoic acid CAS No. 875160-15-9

3-Thien-2-yl-2-furoic acid

Cat. No.: B13320304
CAS No.: 875160-15-9
M. Wt: 194.21 g/mol
InChI Key: XZTAKFJRLCCXHR-UHFFFAOYSA-N
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Description

3-(thiophen-2-yl)furan-2-carboxylic acid is a heterocyclic compound that features both thiophene and furan rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The presence of both thiophene and furan in a single molecule makes this compound particularly interesting for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)furan-2-carboxylic acid typically involves the formation of the thiophene and furan rings followed by their coupling. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P_4S_10) . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors like yield, cost, and environmental impact. Catalysts and solvents are often optimized to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

3-(thiophen-2-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)furan-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it could act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of thiophene and furan rings in 3-(thiophen-2-yl)furan-2-carboxylic acid provides it with distinct chemical and biological properties.

Properties

CAS No.

875160-15-9

Molecular Formula

C9H6O3S

Molecular Weight

194.21 g/mol

IUPAC Name

3-thiophen-2-ylfuran-2-carboxylic acid

InChI

InChI=1S/C9H6O3S/c10-9(11)8-6(3-4-12-8)7-2-1-5-13-7/h1-5H,(H,10,11)

InChI Key

XZTAKFJRLCCXHR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(OC=C2)C(=O)O

Origin of Product

United States

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